5-Methoxypyrimidine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

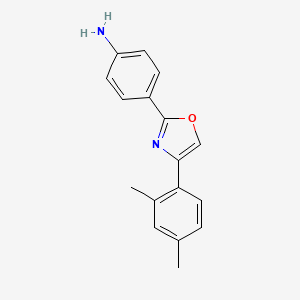

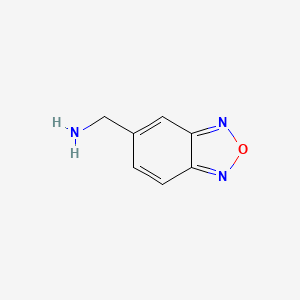

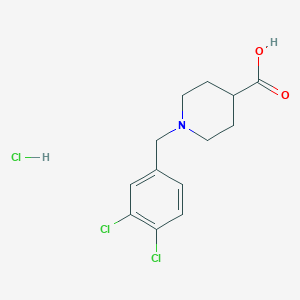

5-Methoxypyrimidine-2-carbaldehyde, also known as 2-methoxypyrimidine-5-carbaldehyde, is an organic compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 5-Methoxypyrimidine-2-carbaldehyde consists of a pyrimidine ring with a methoxy group (OCH3) attached to the 2nd carbon and a carbaldehyde group (CHO) attached to the 5th carbon . The InChI code for this compound is 1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3 .Physical And Chemical Properties Analysis

5-Methoxypyrimidine-2-carbaldehyde is a solid substance . Its density is approximately 1.2 g/cm3 . The boiling point is around 281.3°C at 760 mmHg .Scientific Research Applications

- Summary of Application : 5-Methoxypyrimidine-2-carbaldehyde is a type of heterocyclic building block . Heterocyclic compounds are widely used in various fields of chemistry due to their versatile properties and functionalities. They are particularly important in the synthesis of pharmaceuticals and agrochemicals.

- Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of these compounds can enable the synthesis of a wide range of complex molecules .

- Summary of Application : A study reported the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . This could potentially be relevant to 5-Methoxypyrimidine-2-carbaldehyde as they are structurally similar compounds.

- Methods of Application : The study involved carrying out substitution reactions under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

- Results or Outcomes : The isolated compounds were products of amination, solvolysis, and condensation processes .

Heterocyclic Building Blocks

SNAr Reactions on Pyrimidine Compounds

- Summary of Application : 5-Methoxypyrimidine-2-carbaldehyde can be used as a chemical building block in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, these compounds are used as starting materials or intermediates in organic synthesis reactions .

- Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of these compounds can enable the synthesis of a wide range of complex molecules .

- Summary of Application : A structurally similar compound, 4-methoxy-2,2’-bipyrrole-5-carbaldehyde (MBC), has been identified as a possible common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines . This suggests that 5-Methoxypyrimidine-2-carbaldehyde could potentially have similar applications.

- Methods of Application : This would involve using the compound as an intermediate in the biosynthesis of other compounds .

- Results or Outcomes : The specific outcomes would depend on the biosynthetic pathways involved .

Chemical Building Block

Biosynthetic Intermediate

- Summary of Application : A review summarizes literature data on the methods of synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones and their application for the construction of fused pyrimidines . This could potentially be relevant to 5-Methoxypyrimidine-2-carbaldehyde as they are structurally similar compounds.

- Methods of Application : The review discusses various methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones .

- Results or Outcomes : The outcomes of these methods include the synthesis of a wide range of fused pyrimidines .

- Summary of Application : A study reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . This could potentially be relevant to 5-Methoxypyrimidine-2-carbaldehyde as they are structurally similar compounds.

- Methods of Application : The study involved carrying out substitution reactions under mild and environmentally friendly conditions .

- Results or Outcomes : The isolated compounds are products of amination, solvolysis, and condensation processes .

Precursors to Fused Pyrimidines

SNAr Reactions

Safety And Hazards

properties

IUPAC Name |

5-methoxypyrimidine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCAULDHVOEECI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

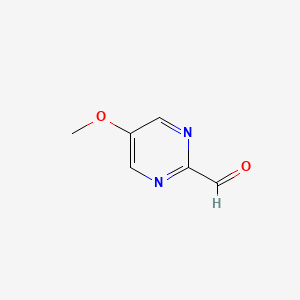

COC1=CN=C(N=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610225 |

Source

|

| Record name | 5-Methoxypyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxypyrimidine-2-carbaldehyde | |

CAS RN |

220114-83-0 |

Source

|

| Record name | 5-Methoxypyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)